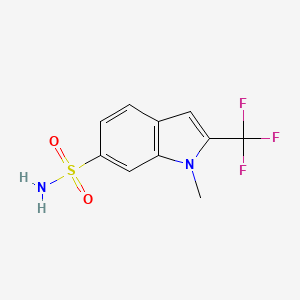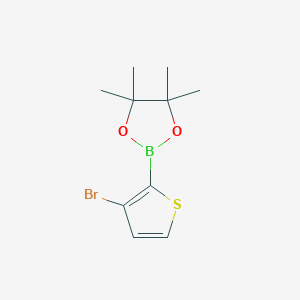![molecular formula C14H28BNO2 B13453158 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine is a chemical compound that features a piperidine ring attached to a propyl chain, which is further connected to a tetramethyl-1,3,2-dioxaborolane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine typically involves the reaction of piperidine with a suitable boronic ester precursor. One common method includes the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of substitution reactions to introduce the dioxaborolane group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the boron center, to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds .
Applications De Recherche Scientifique
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Mécanisme D'action
The mechanism by which 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane group can form reversible covalent bonds with nucleophiles, making it a valuable tool in enzyme inhibition and other biochemical applications .
Comparaison Avec Des Composés Similaires
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a phenyl group instead of a piperidine ring and is used in similar applications.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a pyridine ring and is used as an intermediate in the synthesis of biologically active molecules.
Propriétés
Formule moléculaire |
C14H28BNO2 |
|---|---|
Poids moléculaire |
253.19 g/mol |
Nom IUPAC |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine |
InChI |
InChI=1S/C14H28BNO2/c1-13(2)14(3,4)18-15(17-13)9-8-12-16-10-6-5-7-11-16/h5-12H2,1-4H3 |
Clé InChI |
YOYUQSNJZRJRNZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


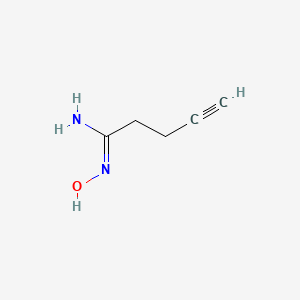
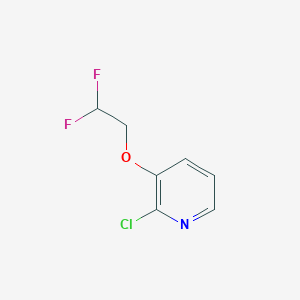
![methyl({[(3R)-pyrrolidin-3-yl]methyl})amine](/img/structure/B13453091.png)
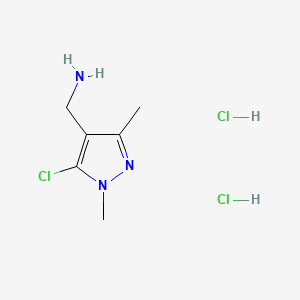
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)
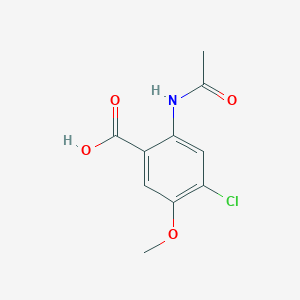
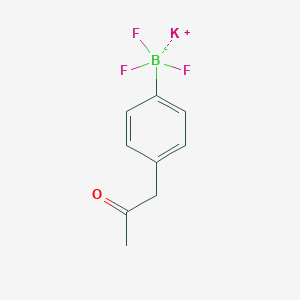
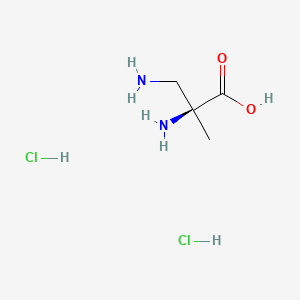
![4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13453115.png)


